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molecular formula C11H10N2O2 B1221801 3-Hydroxy-2-naphthohydrazide CAS No. 5341-58-2

3-Hydroxy-2-naphthohydrazide

Cat. No. B1221801
M. Wt: 202.21 g/mol
InChI Key: FDNAQCWUERCJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380288B1

Procedure details

A four neck flask (3 liters) equipped with a thermometer, a reflux condenser and a stirrer was charged with 121.2 g (0.6 mol) of 3-hydroxy-2-naphthohydrazide, 1.14 g (0.006 mol) of p-toluenesulfonic acid and 2 liters of acetone and then heated under reflux for 5 hours. The reaction liquid was cooled down to 20° C. or lower, and then crystal was filtered off and dried under reduced pressure, whereby the intended compound (slightly yellow crystal) was obtained.
Quantity
121.2 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:12]([NH:14][NH2:15])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[C:16]1(C)[CH:21]=CC(S(O)(=O)=O)=C[CH:17]=1>CC(C)=O>[OH:1][C:2]1[C:3]([C:12]([NH:14][N:15]=[C:16]([CH3:21])[CH3:17])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
121.2 g
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)NN
Name
Quantity
1.14 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
2 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four neck flask (3 liters) equipped with a thermometer, a reflux condenser and a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
lower, and then crystal was filtered off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure, whereby the intended compound (slightly yellow crystal)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)NN=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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